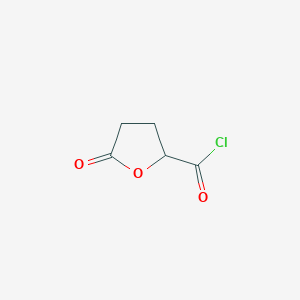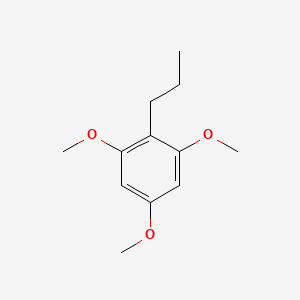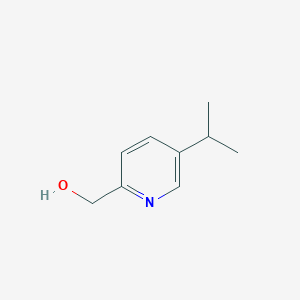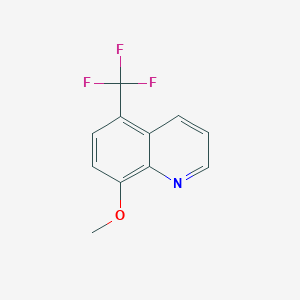
5-OXOOXOLANE-2-CARBONYL CHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-OXOOXOLANE-2-CARBONYL CHLORIDE is a chemical compound with the molecular formula C5H5ClO3. It is also known by other names such as 5-oxotetrahydrofuran-2-carbonyl chloride and this compound . This compound is characterized by its yellow to brown liquid form and is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-OXOOXOLANE-2-CARBONYL CHLORIDE typically involves the reaction of tetrahydrofuran with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Tetrahydrofuran+Phosgene→5-Oxotetrahydro-2-furancarbonyl chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and optimized reaction conditions. The process is designed to maximize yield and minimize impurities. The product is then purified through distillation or recrystallization to obtain the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
5-OXOOXOLANE-2-CARBONYL CHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-oxotetrahydrofuran-2-carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 5-oxotetrahydrofuran-2-carbonyl chloride can be formed.
Hydrolysis Product: The major product of hydrolysis is 5-oxotetrahydrofuran-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-OXOOXOLANE-2-CARBONYL CHLORIDE has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-OXOOXOLANE-2-CARBONYL CHLORIDE involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Oxotetrahydrofuran-2-carboxylic acid
- 5-Oxooxolane-2-carbonyl chloride
- 2-Furancarbonyl chloride, tetrahydro-5-oxo-
Uniqueness
This compound is unique due to its specific reactivity and the ability to form a wide range of substituted derivatives. Its electrophilic chlorine atom makes it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
82977-45-5 |
|---|---|
Molekularformel |
C5H5ClO3 |
Molekulargewicht |
148.54 g/mol |
IUPAC-Name |
5-oxooxolane-2-carbonyl chloride |
InChI |
InChI=1S/C5H5ClO3/c6-5(8)3-1-2-4(7)9-3/h3H,1-2H2 |
InChI-Schlüssel |
NNDIFJWAEOADAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)OC1C(=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Phenylimidazo[1,2-a]pyridine](/img/structure/B8790096.png)

![5-(Benzyloxymethyl)-4-methoxy-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B8790108.png)


![2-Chloro-N-[6-(2-chloroacetamido)hexyl]acetamide](/img/structure/B8790119.png)

![(4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE](/img/structure/B8790125.png)
![8-Chloro-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one](/img/structure/B8790130.png)
![1-[4-(Trifluoromethoxy)phenyl]cyclopentanemethanamine](/img/structure/B8790149.png)
![1-{Phenyl[3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B8790167.png)
